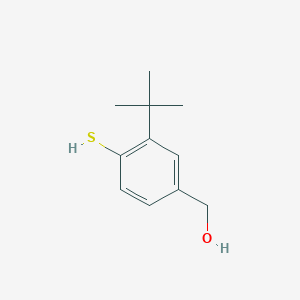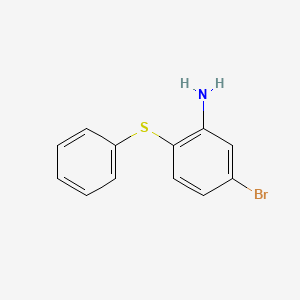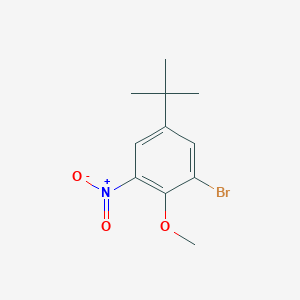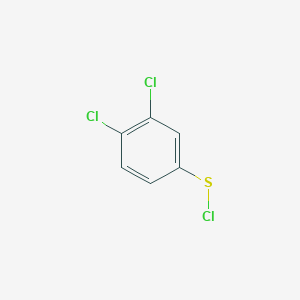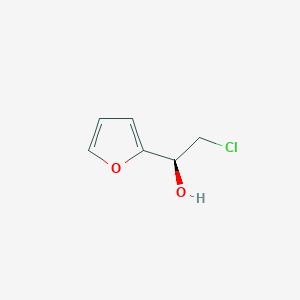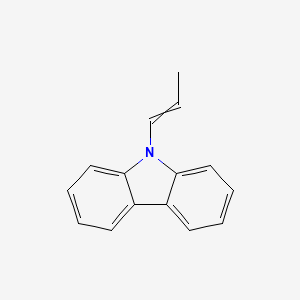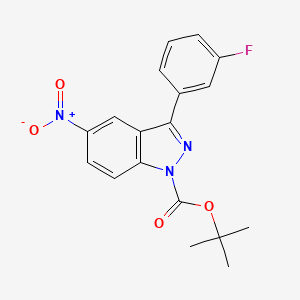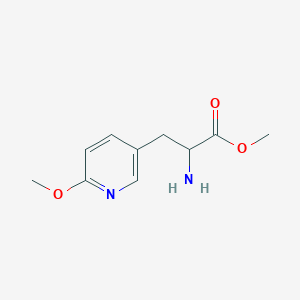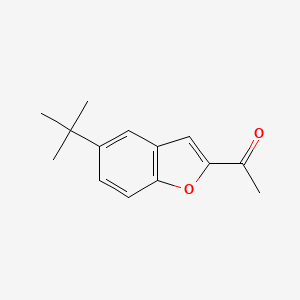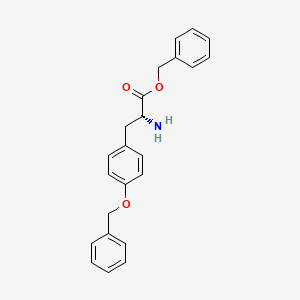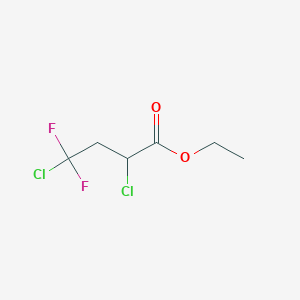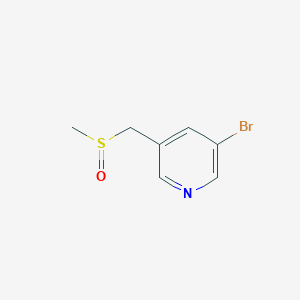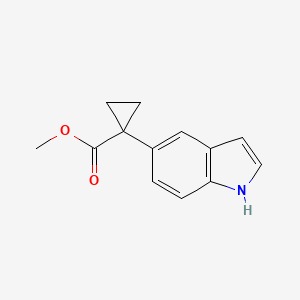
1-Iodo-3-pentyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-3-pentyne: is an organic compound with the molecular formula C5H7I . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. The compound is notable for its iodine substituent, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodo-3-pentyne can be synthesized through various methods. One common approach involves the halogenation of an alkyne precursor. For instance, starting from 2-pentyne, iodine can be introduced using iodine monochloride (ICl) under controlled conditions . Another method involves the use of a Grignard reagent, where 2-pentynyl magnesium bromide reacts with iodine to form 5-iodo-2-pentyne .
Industrial Production Methods: Industrial production of 5-iodo-2-pentyne typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-3-pentyne undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in the reaction with sodium azide to form 5-azido-2-pentyne.
Reduction Reactions: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon (Pd/C).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products:
Substitution: 5-azido-2-pentyne, 5-cyano-2-pentyne
Reduction: 5-iodo-2-pentene, 5-iodopentane
Oxidation: 5-iodo-2-pentanone, 5-iodo-2-pentanoic acid
Wissenschaftliche Forschungsanwendungen
1-Iodo-3-pentyne has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-iodo-2-pentyne involves its reactivity due to the presence of the iodine atom and the carbon-carbon triple bond. The iodine atom can participate in nucleophilic substitution reactions, while the triple bond can undergo addition reactions. These properties make it a versatile intermediate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
- 5-Iodo-1-pentyne
- 5-Chloro-2-pentyne
- 5-Bromo-2-pentyne
Comparison: 1-Iodo-3-pentyne is unique due to the presence of the iodine atom, which is larger and more polarizable than chlorine or bromine. This imparts different reactivity and selectivity in chemical reactions. For example, iodine is a better leaving group in substitution reactions compared to chlorine and bromine.
Eigenschaften
Molekularformel |
C5H7I |
|---|---|
Molekulargewicht |
194.01 g/mol |
IUPAC-Name |
5-iodopent-2-yne |
InChI |
InChI=1S/C5H7I/c1-2-3-4-5-6/h4-5H2,1H3 |
InChI-Schlüssel |
BRNJRIRAHLASIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


